N-cyclohexyl-4-methoxy-N-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

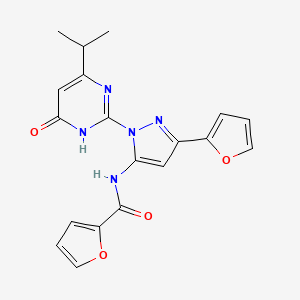

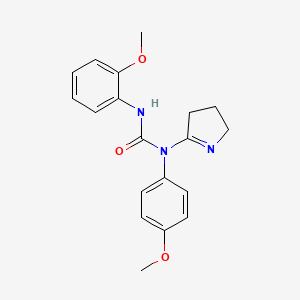

N-cyclohexyl-4-methoxy-N-methylbenzenesulfonamide is a chemical compound with the molecular formula C14H21NO3S . It has an average mass of 283.386 Da and a monoisotopic mass of 283.124207 Da . It is also known by other names such as p-Toluenesulfonamide, N-cyclohexyl-, N-Cyclohexyl-p-toluenesulfonamide, N-Cyclohexyl-4-toluenesulfonamide, Santicizer 1H, and N-cyclohexyltoluene-4-sulphonamide .

Physical And Chemical Properties Analysis

This compound is a yellowish-brown fused mass or white crystalline solid with little or no odor . It is insoluble in water . The flash point data for this compound is not available, but it is probably combustible .Applications De Recherche Scientifique

Sulfonamide-substituted Phthalocyanines

Research into sulfonamide-substituted phthalocyanines, such as the study by Işci et al. (2014), explores the design and stability of potential oxidation catalysts. These compounds exhibit remarkable stability under oxidative conditions, offering insights into their utility in catalysis and material science (Işci et al., 2014).

COX-2 Inhibitors

While primarily related to drug discovery, research by Hashimoto et al. (2002) on sulfonamide derivatives as COX-2 inhibitors also contributes to understanding enzyme inhibition mechanisms. This can inform broader biochemical studies on enzyme function and regulation (Hashimoto et al., 2002).

Cyanation Reactions

Studies on the cyanation of C(sp(2))-H bonds of alkenes using sulfonamide compounds, as detailed by Chaitanya and Anbarasan (2015), have implications for organic synthesis methodologies. These findings can aid in the development of new synthetic routes for various organic compounds (Chaitanya & Anbarasan, 2015).

Catalytic Conversion Studies

Research into the catalytic conversion of anisole over bifunctional catalysts, such as the work by Zhu et al. (2011), demonstrates the role of sulfonamides in facilitating reactions relevant to biomass conversion and renewable energy sources (Zhu et al., 2011).

Electrophilic Cyanation

Anbarasan, Neumann, and Beller (2011) explored the use of N-cyano-N-phenyl-p-methylbenzenesulfonamide for the electrophilic cyanation of aryl and heteroaryl bromides, highlighting a method for synthesizing benzonitriles. This research contributes to the development of more efficient synthetic pathways in organic chemistry (Anbarasan et al., 2011).

Safety and Hazards

Propriétés

IUPAC Name |

N-cyclohexyl-4-methoxy-N-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3S/c1-15(12-6-4-3-5-7-12)19(16,17)14-10-8-13(18-2)9-11-14/h8-12H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVUPIINFZNUWBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethylphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2896144.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2896150.png)

![8-(4-methoxyphenyl)-2-(2-methylbenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2896152.png)

![N-(4-ethoxyphenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2896153.png)

![N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2,4-dichlorobenzamide](/img/structure/B2896155.png)

![6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxane-3-carboxylic acid](/img/structure/B2896163.png)